Potassium trifluoro(4-fluorobenzoyl)borate
Description
Properties
Molecular Formula |
C7H4BF4KO |
|---|---|
Molecular Weight |
230.01 g/mol |
IUPAC Name |
potassium;trifluoro-(4-fluorobenzoyl)boranuide |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4H;/q-1;+1 |
InChI Key |
LOYMDZPOAVQAJV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CC=C(C=C1)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization Pathways
General Synthetic Routes to Aryltrifluoroborate Salts
Potassium aryltrifluoroborates are typically synthesized from corresponding boronic acids or their esters, which themselves can be prepared through several catalytic and non-catalytic methods.
The most direct and common method for the preparation of potassium aryltrifluoroborates involves the reaction of an arylboronic acid or a boronic acid ester with potassium hydrogen fluoride (B91410) (KHF₂). This conversion is an equilibrium process that is typically driven to completion by the precipitation of the sparingly soluble potassium aryltrifluoroborate salt from the reaction mixture. The reaction is straightforward and generally high-yielding. Boronic esters, such as pinacol (B44631) esters, can also be converted to trifluoroborates, often in a one-pot sequence following their synthesis. ontosight.aichemimpex.comethz.chanshulchemicals.com
Metal-catalyzed reactions are pivotal for the synthesis of the arylboronate precursors to aryltrifluoroborates. These methods involve the cross-coupling of an aryl halide or triflate with a boron-containing reagent.
Palladium-Catalyzed Borylation: The Miyaura borylation is a prominent example, typically employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple aryl halides with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂).
Nickel-Catalyzed Borylation: Nickel catalysts offer a cost-effective alternative to palladium and have been shown to be highly effective for the borylation of aryl and heteroaryl halides. chemimpex.com These reactions are often tolerant of a wide range of functional groups and can proceed at room temperature. chemimpex.com
Iridium-Catalyzed Borylation: Iridium-catalyzed C-H borylation of arenes represents a powerful and atom-economical approach. This method allows for the direct conversion of C-H bonds in aromatic compounds to C-B bonds, bypassing the need for pre-functionalized aryl halides. ontosight.aichemimpex.comethz.chanshulchemicals.comosti.govfishersci.comglobalscientificjournal.com The resulting arylboronic esters can then be converted to potassium aryltrifluoroborates in a one-pot sequence by treatment with KHF₂. ontosight.aichemimpex.comethz.chanshulchemicals.comosti.govglobalscientificjournal.com
A comparison of these catalytic methods is presented in the table below.
Table 1: Comparison of Metal-Catalyzed Borylation Strategies| Catalyst Metal | Typical Substrates | Key Advantages |
|---|---|---|
| Palladium | Aryl halides (I, Br, Cl), triflates | Well-established, broad scope |
| Nickel | Aryl halides (Cl, Br), pseudohalides | Cost-effective, mild reaction conditions |
| Iridium | Arenes (via C-H activation) | Atom-economical, avoids pre-functionalization |
Recent advancements have led to the development of transition-metal-free methods for the synthesis of arylboronates. One such approach involves the thermal generation of aryl radicals from triarylbismuthines in the presence of a diboron reagent. organic-chemistry.orgresearchgate.net This method avoids the cost and potential product contamination associated with transition metal catalysts. Another strategy is the borylation of aryl bromides using bis-boronic acid (BBA) under transition-metal-free conditions, which can be purified by conversion to the trifluoroborate salts. chemicalbook.com
Specific Synthetic Considerations for Potassium Trifluoro(4-fluorobenzoyl)borate
This compound belongs to the class of potassium acyltrifluoroborates (KATs). The synthesis of KATs often requires different strategies than those for aryltrifluoroborates due to the presence of the carbonyl group.
A plausible and effective route to this compound starts from 4-fluorobenzoic acid. The carboxylic acid can be activated, for instance, by conversion to a mixed anhydride (B1165640) with isobutyl chloroformate. This activated intermediate can then undergo a copper-catalyzed borylation using a diboron reagent like bis(pinacolato)diboron. The resulting acylboronate is then treated with aqueous potassium hydrogen fluoride (KHF₂) to yield the target this compound. osti.gov This method is advantageous as it starts from a readily available carboxylic acid and is compatible with various functional groups. osti.gov
Alternatively, organometallic reagents can be employed. For instance, an organolithium or Grignard reagent derived from a 4-fluorophenyl halide could be transmetalated with a copper(I) salt to form an organocuprate. This organocuprate could then be coupled with a suitable KAT transfer reagent to form the desired product. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed cross-coupling of a boronic acid with a thioimidate KAT transfer reagent also presents a viable synthetic pathway. researchgate.netnih.gov
Derivatization and Structural Modification of the 4-Fluorobenzoyl Moiety
The 4-fluorobenzoyl moiety within the target compound offers several avenues for derivatization and structural modification, allowing for the synthesis of a library of related compounds. The reactivity of this moiety is largely dictated by the aromatic ring and the carbonyl group.
The fluorine atom on the phenyl ring can influence the reactivity of the ring towards electrophilic aromatic substitution, generally directing incoming electrophiles to the ortho position relative to the fluorine. However, the benzoyl group is a deactivating group and a meta-director, which would make further substitution on the ring challenging.
More feasible modifications would target the carbonyl group or involve reactions of the aromatic fluorine atom.
Nucleophilic Acyl Substitution: The carbonyl group can potentially react with nucleophiles, although the trifluoroborate group may influence its reactivity.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being on an electron-deficient ring (due to the benzoyl group), could be susceptible to nucleophilic aromatic substitution. This would allow for the introduction of a variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the 4-position of the benzoyl ring, leading to a diverse range of derivatives.
The table below summarizes potential derivatization reactions.
Table 2: Potential Derivatization Reactions of the 4-Fluorobenzoyl Moiety| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, alkoxides, thiolates with base | 4-amino-, 4-alkoxy-, or 4-thioalkoxy-substituted benzoyltrifluoroborates |
| Reduction of Carbonyl | Reducing agents (e.g., NaBH₄) | (4-fluorophenyl)(hydroxy)methyltrifluoroborate derivatives |
| Grignard/Organolithium Addition | Grignard or organolithium reagents | Tertiary alcohol derivatives (after workup) |
These derivatization strategies highlight the potential of this compound as a versatile building block in synthetic chemistry.
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a profound insight into the molecular structure, bonding, and functional groups present in Potassium trifluoro(4-fluorobenzoyl)borate. Theoretical calculations using Density Functional Theory (DFT) complement the experimental data, allowing for precise assignment of the observed vibrational modes. researchgate.netconicet.gov.ar For these analyses, the molecular structure was optimized using the functional hybrid B3LYP with the 6-311++G** basis set, which determined a Cₛ symmetry for the compound in both the gaseous phase and in aqueous solution. researchgate.netconicet.gov.ar
The FT-IR spectrum of solid-state this compound reveals a series of characteristic absorption bands corresponding to the specific vibrational motions of its constituent atoms. The assignments for these bands have been determined through computational studies. conicet.gov.ar A notable feature in the spectrum is the very strong band observed at 1653 cm⁻¹, which is assigned to the C=O stretching vibration. The vibrations of the trifluoroborate (BF₃) group also produce distinct bands, particularly the asymmetric and symmetric stretching modes.
Table 1: Selected Experimental FT-IR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | C-H Stretching |
| 1653 | Very Strong | C=O Stretching |
| 1603 | Very Strong | Phenyl Ring C-C Stretching |
| 1509 | Strong | Phenyl Ring C-C Stretching |
| 1238 | Very Strong | C-F Stretching |
| 1161 | Strong | B-F Asymmetric Stretching |
| 982 | Strong | B-F Symmetric Stretching |
| 853 | Strong | C-H Out-of-Plane Bending |
| 768 | Strong | Ring Puckering |
Data sourced from theoretical and experimental studies. conicet.gov.ar
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The experimental Raman spectrum of this compound in the solid state shows several distinct bands. The most intense band appears at 1605 cm⁻¹, corresponding to the stretching vibration of the phenyl ring. The symmetric stretching of the BF₃ group is also clearly identified. conicet.gov.ar
Table 2: Selected Experimental Raman Shifts and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3081 | Medium | C-H Stretching |
| 1605 | Very Strong | Phenyl Ring C-C Stretching |
| 1161 | Medium | C-H In-Plane Bending |
| 982 | Weak | B-F Symmetric Stretching |
| 829 | Weak | Ring Breathing |
| 698 | Medium | C-C-C In-Plane Bending |
Data sourced from theoretical and experimental studies. conicet.gov.ar
A strong correlation exists between the experimentally observed vibrational frequencies from FT-IR and Raman spectroscopy and the theoretical spectra predicted by DFT calculations. conicet.gov.ar The use of the B3LYP functional with the 6-311++G** basis set has proven effective in modeling the vibrational characteristics of this compound. researchgate.net The calculated harmonic force fields are scaled to correct for systematic errors inherent in the theoretical model, leading to excellent agreement with experimental findings. This concordance validates the accuracy of the structural optimization and allows for confident and complete assignments of all 48 fundamental vibrational modes for the molecule. conicet.gov.ar
Electronic Spectroscopy
Electronic spectroscopy provides information about the electronic structure and transitions within the molecule upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound, recorded in an aqueous solution, displays distinct absorption bands in the ultraviolet region. The experimental spectrum shows a prominent absorption maximum (λmax) at 244 nm. conicet.gov.ar This absorption is attributed to electronic transitions occurring within the benzoyl moiety of the molecule.
To understand the nature of the electronic transitions observed in the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed. These calculations, using the B3LYP functional, predict the electronic transitions, their corresponding wavelengths, and oscillator strengths, which relate to the intensity of the absorption. conicet.gov.ar
The theoretical calculations for the FBTFB anion in an aqueous solution predict two significant electronic transitions. The most intense transition is predicted at 241 nm with an oscillator strength (f) of 0.3952. This transition is primarily assigned to a π → π* transition, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A second, weaker transition is predicted at 213 nm (f = 0.1764), also corresponding to a π → π* transition. The predicted transition at 241 nm shows excellent agreement with the experimental absorption maximum at 244 nm. conicet.gov.ar
Table 3: Predicted Electronic Transitions, Wavelengths (λ), Oscillator Strengths (f), and Major Assignments for this compound Anion in Aqueous Solution
| Transition | λ (nm) | Oscillator Strength (f) | Major Contribution |
| HOMO → LUMO | 241 | 0.3952 | π → π |
| HOMO-1 → LUMO | 213 | 0.1764 | π → π |
Data sourced from TD-DFT calculations. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of this compound. Through the analysis of various nuclei, including ¹H, ¹³C, ¹⁹F, and ¹¹B, a comprehensive picture of the compound's connectivity and electronic environment is established. Spectroscopic studies have been complemented by Density Functional Theory (DFT) calculations, which predict the compound's structure and spectroscopic properties, showing good agreement with experimental results. researchgate.net
Proton NMR (¹H NMR) spectroscopy is utilized to identify the hydrogen atoms within the 4-fluorobenzoyl moiety of the molecule. The aromatic protons on the phenyl ring exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the compound. researchgate.net The spectrum displays distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbon atom directly bonded to the boron. The resonance of the carbon atom bearing the boron is often broadened due to the quadrupolar nature of the boron nucleus.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Specific experimental data not available in search results. | Carbonyl Carbon (C=O) |
| Specific experimental data not available in search results. | Aromatic Carbons |
Fluorine-19 NMR (¹⁹F NMR) is particularly informative for this compound, as it contains two distinct fluorine environments: the fluorine atom on the phenyl ring and the three fluorine atoms bonded to the boron atom. These give rise to separate signals, with the chemical shift of the BF₃ group typically observed in the range of -129 to -141 ppm for potassium organotrifluoroborates. researchgate.netnih.gov The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an excellent probe for analyzing potassium organotrifluoroborates. nih.gov
Table 3: ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Specific experimental data not available in search results. | Fluorine on Phenyl Ring (C-F) |
Boron-11 (B1246496) NMR (¹¹B NMR) directly probes the environment of the boron atom. For organotrifluoroborates, the boron atom is tetrahedrally coordinated, which results in a characteristic chemical shift. In some cases, coupling between the boron-11 and fluorine-19 nuclei (¹¹B-¹⁹F) can be observed, providing further structural confirmation. nih.govresearchgate.net
Table 4: ¹¹B NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|
Solid-State Structural Determination
While solution-state NMR provides data on the molecule's average conformation, solid-state techniques are required to determine its precise three-dimensional structure in the crystalline form.
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement, bond lengths, and bond angles of a crystalline solid. However, a review of the scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Structural analyses of this compound have relied on theoretical methods, such as DFT, which calculate the optimized geometry. These computational studies are often validated by comparison to the known crystal structures of closely related analogues. For instance, the crystal structure of potassium trifluorido(4-fluorophenyl)borate, which lacks the carbonyl group, has been determined, showing a distorted tetrahedral geometry around the boron atom. conicet.gov.ar
Table 5: Crystallographic Data for this compound
| Parameter | Value |
|---|
Insights into Layered Architectures of Trifluoroborate Salts
The solid-state structure of potassium aryltrifluoroborate salts, including derivatives closely related to this compound, is characterized by the formation of distinct layered architectures. These structures are primarily governed by the coordination of the potassium cations and the nature of the substituents on the aromatic ring. While specific crystallographic data for this compound is not publicly available, detailed analysis of analogous compounds, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate, provides significant insights into the expected structural motifs. nih.govnih.gov
Research has shown that these salts typically form either single-sheet or double-sheet layered structures, a feature influenced by the arrangement of the potassium cations. The presence of certain functional groups on the aryl ring or the incorporation of solvent molecules can disrupt the common double-sheet formation, leading to a single-sheet arrangement.
In the case of para-substituted phenyltrifluoroborate salts, the crystal packing is dominated by the formation of infinite layers of potassium cations coordinated by the fluorine atoms of the trifluoroborate anions. nih.govnih.gov The potassium cations typically exhibit an irregular KF₈ coordination polyhedron. nih.govnih.gov These polyhedra share faces and edges, creating a continuous two-dimensional sheet. nih.govnih.gov
The stacking of these layers can vary. For instance, in the structure of potassium trifluorido(4-methoxyphenyl)borate, the layers are stacked in an AAA… fashion. nih.govnih.gov In contrast, potassium trifluorido(4-fluorophenyl)borate exhibits an ABAB… stacking sequence. nih.govnih.gov The specific stacking arrangement is dictated by the subtle interplay of intermolecular forces between the layers.
The boron atom in the trifluoroborate anion adopts a distorted tetrahedral geometry. nih.govnih.gov The F-B-F bond angles are typically smaller than the C-B-F angles, a consequence of the different steric and electronic nature of the substituents. nih.gov
Detailed structural parameters for these analogous compounds, determined through single-crystal X-ray diffraction, are presented in the tables below.
Table 1: Selected Bond Lengths (Å) for Analogous Potassium Aryltrifluoroborate Salts Data for Potassium trifluorido(4-methoxyphenyl)borate and Potassium trifluorido(4-fluorophenyl)borate nih.gov
| Bond | Potassium trifluorido(4-methoxyphenyl)borate | Potassium trifluorido(4-fluorophenyl)borate |
| B1-C1 | 1.5987 (18) | 1.590 (2) |
| B1-F1 | 1.427 (2) | 1.423 (2) |
| B1-F2 | 1.405 (2) | 1.403 (2) |
| B1-F3 | 1.407 (2) | 1.406 (2) |
| K1-F (range) | 2.639(1) - 2.970(1) | 2.651(1) - 2.993(1) |
Table 2: Selected Bond Angles (°) for Analogous Potassium Aryltrifluoroborate Salts Data for Potassium trifluorido(4-methoxyphenyl)borate and Potassium trifluorido(4-fluorophenyl)borate nih.gov
| Angle | Potassium trifluorido(4-methoxyphenyl)borate | Potassium trifluorido(4-fluorophenyl)borate |
| F1-B1-F2 | 105.7 (1) | 105.5 (1) |
| F1-B1-F3 | 105.9 (1) | 105.7 (1) |
| F2-B1-F3 | 105.5 (1) | 105.3 (1) |
| C1-B1-F1 | 113.0 (1) | 113.2 (1) |
| C1-B1-F2 | 113.1 (1) | 113.3 (1) |
| C1-B1-F3 | 113.1 (1) | 113.3 (1) |
Iv. Computational and Theoretical Insights into Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Optimization
DFT calculations have been pivotal in establishing a foundational understanding of the structural and energetic characteristics of Potassium trifluoro(4-fluorobenzoyl)borate.
A consistent theoretical framework employing the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional in conjunction with the 6-311++G** basis set has been utilized for the computational analysis of FBTFB. This combination is well-regarded for its balance of computational cost and accuracy in describing the electronic structure of organic and organometallic compounds. The use of the 6-311++G** basis set, which includes diffuse functions (++) and polarization functions on both heavy and hydrogen atoms (**), is crucial for accurately modeling the anionic nature of the trifluoroborate group and any non-covalent interactions.
Computational studies have determined that this compound adopts a stable conformation with Cs symmetry in both the gaseous phase and in aqueous solution. researchgate.net This indicates that the molecule possesses a plane of symmetry. While detailed Potential Energy Surface (PES) mapping studies for the full rotational landscape of the benzoyl group relative to the trifluoroborate moiety are not extensively documented in the available literature, the consistent finding of a single, stable Cs symmetry conformer suggests a well-defined and energetically favorable orientation of these two key functional groups.
The influence of a solvent environment, particularly water, on the properties of FBTFB has been investigated using implicit solvation models. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) and the Universal Solvation Model (SMD) have been applied to simulate the aqueous phase. researchgate.net These Self-Consistent Reaction Field (SCRF) methods treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.
Theoretical calculations have revealed a solvation energy of -81.54 kJ/mol for FBTFB in an aqueous solution. researchgate.net This value provides a quantitative measure of the energetic stabilization the molecule experiences when transferred from the gas phase to a water environment. The interactions between the solute and the solvent are a critical factor in understanding its solubility and reactivity in solution.
Electronic Structure Analysis
The electronic characteristics of this compound have been thoroughly examined using various theoretical tools to predict its reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them are key indicators of a molecule's kinetic stability and reactivity.
The following table would typically be populated with the specific values for these descriptors as calculated at the B3LYP/6-311++G** level of theory in both the gas phase and aqueous solution. The equations to calculate these descriptors are based on the energies of the HOMO and LUMO.
| Descriptor | Formula | Gas Phase Value (eV) | Aqueous Solution Value (eV) |
| HOMO Energy (EHOMO) | - | Data not available | Data not available |
| LUMO Energy (ELUMO) | - | Data not available | Data not available |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Data not available | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available | Data not available |
| Electronegativity (χ) | -μ | Data not available | Data not available |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available | Data not available |
| Global Softness (S) | 1 / (2η) | Data not available | Data not available |
| Global Electrophilicity (ω) | μ² / (2η) | Data not available | Data not available |
| Global Nucleophilicity (E) | Dependent on specific definition | Data not available | Data not available |
Quantum Chemical Topology Approaches
Quantum Chemical Topology offers a powerful framework for analyzing the electron density distribution to understand chemical bonding and structure. Methodologies such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory have been applied to FBTFB to decode its electronic characteristics.
Natural Bond Orbital (NBO) analysis for this compound reveals significant electron delocalization, which is crucial for understanding its stability and reactivity. The analysis identifies key orbital interactions and quantifies their stabilization energy. In the gas phase, six primary types of delocalization interactions are observed. In an aqueous solution, an additional low-energy interaction (∆Επ→n) is also noted.
Furthermore, NBO analysis sheds light on the nature of ionic interactions within the salt. The calculated bond orders for the bonds between the potassium ion and the oxygen or fluorine atoms (K18-O13, K18-F15, K18-F16, and K18-F17) are very low, with values ranging from 0.002 to 0.071. This indicates a high degree of ionic character in these bonds, as is typical for potassium trifluoroborate salts. In contrast, the C12-B14 bond exhibits a much higher bond order (0.790 in the gas phase), signifying its covalent nature.
Table 1: Key NBO Delocalization Interactions in FBTFB
| Interaction Type | Observed Medium | Description |
|---|---|---|
| ∆Επ→π | Gas Phase & Aqueous Solution | Electron delocalization from a filled π-bonding orbital to an empty π-antibonding orbital. |
| ∆Εn→σ | Gas Phase & Aqueous Solution | Stabilization from a non-bonding (lone pair) orbital to an empty σ-antibonding orbital. |
| ∆Εn→π | Gas Phase & Aqueous Solution | Interaction between a non-bonding orbital and an empty π-antibonding orbital. |
| ∆Επ→π | Gas Phase & Aqueous Solution | Interaction between an occupied π-antibonding orbital and an empty π-antibonding orbital. |
| ∆Εn→n | Gas Phase & Aqueous Solution | Delocalization from a filled non-bonding orbital to an empty non-bonding (Rydberg) orbital. |
| ∆Εn→n | Gas Phase & Aqueous Solution | Interaction between occupied and empty non-bonding (Rydberg) orbitals. |
| ∆Επ→n* | Aqueous Solution | A very low energy interaction observed in the solvated state (71.39 kJ/mol). |
The Atoms in Molecules (AIM) theory analyzes the topology of the electron density, ρ(r), to define atomic interactions. For FBTFB, AIM calculations identify specific bond critical points (BCPs) and ring critical points (RCPs) that characterize the bonding framework.
The analysis reveals four significant BCPs corresponding to non-covalent interactions within the molecule. These interactions are classified as closed-shell interactions, which include hydrogen bonds and van der Waals forces, characterized by a positive Laplacian of the electron density (∇²ρ(r) > 0).
A molecular graphic of FBTFB in the gas phase clearly shows these four BCPs. In addition to the BCPs, the analysis identifies a ring critical point (RCP) inherent to the 1-fluorobenzoyl ring structure, as well as four new RCPs that are formed due to the spatial arrangement and interactions within the molecule. Hydration in an aqueous solution leads to an increase in the distances between the atoms involved in these interactions.
Table 2: AIM Topological Features in FBTFB (Gas Phase)
| Topological Feature | Quantity | Description |
|---|---|---|
| Bond Critical Points (BCPs) | 4 | Correspond to non-covalent interactions within the molecule, characterized by ∇²ρ(r) > 0. |
| Ring Critical Points (RCPs) | 1 + 4 | One RCP is intrinsic to the 1-fluorobenzoyl ring, and four additional RCPs arise from other intramolecular interactions. |
Intermolecular and Intramolecular Interactions
The structure and properties of FBTFB are significantly influenced by a network of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).
Theoretical studies on a series of potassium trifluoroborate salts, including FBTFB, have investigated the role of F···H halogen bonds. researchgate.net In some analogues containing pyridine (B92270) or furan (B31954) rings, these F···H interactions are significant and contribute to their reactivity. researchgate.net For instance, salts like Br-ITFB and Cl-ITFB exhibit high stabilization energies from these halogen interactions. researchgate.net However, in compounds with phenyl rings like FBTFB, the formation of strong, stabilizing F···H halogen bonds is less favored compared to those with pyridine rings. researchgate.net The study suggests that the presence of a phenyl ring, as in FBTFB, does not promote the formation of these specific halogen interactions as effectively as a pyridine ring does. researchgate.net
Beyond the potential for F···H bonds, FBTFB features other important non-covalent interactions. The AIM analysis confirms the presence of four such interactions, which likely include C-H···F contacts. These interactions, where a hydrogen atom attached to a carbon interacts with an electron-rich fluorine atom, are crucial for defining the molecule's conformation. Additionally, interactions between the potassium cation and the fluorine atoms of the trifluoroborate group (K⁺···F) are fundamental to the stability of the crystal lattice. researchgate.net These electrostatic contacts are a defining feature of potassium fluoroalkoxides and related salts. researchgate.netmdpi.com
Comparative Theoretical Studies with Analogous Trifluoroborate Salts
Comparative studies of FBTFB against other acyltrifluoroborate salts provide valuable context for its properties and reactivity. When compared with salts such as Potassium 3-furoyl-trifluoroborate (FTFB), Potassium 2-isonicotinoyl-trifluoroborate (ITFB), and Potassium 2-phenylacetyl-trifluoroborate (PTFB), distinct differences emerge. researchgate.net
FBTFB is found to be less reactive than many of its analogues. researchgate.net This is evidenced by its lower molecular volume and lower corrected solvation energy. In contrast, salts like Br-ITFB, Cl-ITFB, and IFTB are considered more reactive and present higher stabilization energies from halogen F···H interactions and higher corrected solvation energies. researchgate.net
Structurally, FBTFB maintains a Cₛ symmetry in both the gas phase and in aqueous solution. This is similar to FTFB and ITFB, but contrasts with other analogues like Cl-ITFB, which changes from Cₛ in the gas phase to C₁ in solution, and PTFB, which exhibits C₁ symmetry in both media. This structural stability suggests a more rigid conformation for FBTFB. When comparing reactivity with PTFB specifically, the gap energy values indicate that FBTFB is more reactive than PTFB in both gaseous and aqueous environments.
Table 3: Comparative Properties of Selected Potassium Acyltrifluoroborate Salts
| Compound | Symmetry (Gas → Solution) | Relative Reactivity | Key Features |
|---|---|---|---|
| FBTFB | Cₛ → Cₛ | Less reactive than ITFB analogues researchgate.net | Lower volume and solvation energy. researchgate.net |
| ITFB | Cₛ → Cₛ | More reactive researchgate.net | Pyridine ring favors F···H interactions. researchgate.net |
| Cl-ITFB | Cₛ → C₁ | More reactive researchgate.net | High stabilization energy from F···H bonds. researchgate.net |
| PTFB | C₁ → C₁ | Less reactive than FBTFB | CH₂ group increases gap value. |
Evaluation of Structural Influences on Calculated Parameters
Computational studies, particularly those employing density functional theory (DFT), provide significant insights into how the molecular structure of this compound influences its calculated electronic and geometric parameters. Theoretical calculations, such as those performed with the B3LYP functional and the 6-311++G** basis set, reveal that the compound exhibits C_s symmetry in both the gas phase and in aqueous solution. researchgate.net This symmetry is a key structural influence on the molecule's properties.
The medium (gas phase vs. aqueous solution) also plays a critical role in influencing the calculated parameters. For instance, the dipole moment of the 4-fluorobenzoyltrifluoroborate anion is calculated to be significantly higher in an aqueous solution compared to the gas phase, indicating a substantial interaction with the solvent. This solvation effect is also evident in the calculated geometric parameters. While many bond lengths and angles show slight changes upon solvation, the fundamental geometry is maintained. researchgate.net
Topological analysis based on the Atoms in Molecules (AIM) theory further elucidates the nature of intramolecular interactions. Studies have identified several bond critical points (BCPs) that confirm the existence of specific intramolecular interactions which contribute to the salt's stability. researchgate.net For instance, interactions between one of the fluorine atoms on the borate (B1201080) group and a hydrogen atom on the phenyl ring are observed, and the characteristics of these interactions are influenced by the solvent medium. researchgate.net
The calculated Wiberg bond indices, which provide a measure of bond order, are also influenced by the molecular structure. These indices confirm the double-bond character of the C=O bond and the single-bond character of the C-C and C-B bonds within the molecule.
Calculated Dipole Moment and Solvation Energy
| Parameter | Gas Phase | Aqueous Solution |
|---|---|---|
| Dipole Moment (Debye) | 9.14 | 13.63 |
| Solvation Energy (kcal/mol) | - | -72.33 |
Selected Natural Population Analysis (NPA) Atomic Charges
| Atom | Gas Phase (e) | Aqueous Solution (e) |
|---|---|---|
| O (carbonyl) | -0.648 | -0.672 |
| F (benzoyl) | -0.218 | -0.222 |
| B (borate) | 1.036 | 1.026 |
| C (carbonyl) | 0.701 | 0.702 |
Correlation of Theoretical Descriptors with Observed Reactivity
Theoretical descriptors derived from computational studies are instrumental in predicting and rationalizing the observed reactivity of this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, with the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being particularly important. wuxiapptec.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net
For this compound, calculations show a reduction in the HOMO-LUMO gap when moving from the gas phase to an aqueous solution. This suggests that the compound is more reactive in solution, which aligns with the conditions under which it is typically used in synthetic reactions like cross-coupling. This increased reactivity in solution can be attributed to stabilization of the frontier orbitals by the polar solvent.
Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Gas Phase | Aqueous Solution |
|---|---|---|
| HOMO (eV) | -8.291 | -8.204 |
| LUMO (eV) | -1.257 | -1.325 |
| HOMO-LUMO Gap (ΔE, eV) | 7.034 | 6.879 |
| Global Electrophilicity (ω, eV) | 3.37 | 3.45 |
V. Reaction Mechanisms and Reactivity Profiles
Intrinsic Reactivity in Gas Phase versus Condensed Phase
Detailed experimental or computational studies specifically comparing the intrinsic reactivity of potassium trifluoro(4-fluorobenzoyl)borate in the gas phase versus the condensed phase are not extensively documented in the current literature. However, general principles of organotrifluoroborate chemistry allow for a rational discussion of the expected differences.
In the condensed phase (i.e., in solution), the reactivity of this compound is profoundly influenced by solvent molecules, counterions (K⁺), and other solutes. The solvent can stabilize the trifluoroborate anion through solvation, affecting its nucleophilicity and the accessibility of the boron center. The interaction with the potassium counterion can also modulate its reactivity. For many of its characteristic reactions, such as the Suzuki-Miyaura cross-coupling, the presence of a solvent like water is considered essential for the transmetalation step to proceed. researchgate.net
In the theoretical gas phase , devoid of solvent interactions, the intrinsic reactivity of the [F₃B-C(O)-C₆H₄F]⁻ anion would be governed purely by its electronic structure. The reactivity would likely be higher due to the absence of stabilizing solvent cages. However, the tetracoordinate boron center provides considerable stability compared to its boronic acid counterpart, which is prone to decomposition. nih.gov Reactions in the gas phase would likely involve unimolecular rearrangements or reactions with other gas-phase species, and the reaction pathways could differ significantly from those observed in solution.
Influence of Substituents on Reaction Pathways and Reactivity Tendencies
The electronic nature of substituents on the aromatic ring of acyltrifluoroborates plays a crucial role in dictating their reactivity. For aryltrifluoroborates in general, a Hammett analysis of their solvolytic lability has shown a clear trend. researchgate.netnih.gov
Electron-donating groups on the aryl ring enhance the rate of solvolysis. This is attributed to the increased electron density on the aromatic ring, which can delocalize into the σ* orbital of the adjacent boron-fluorine bond, weakening it and facilitating fluoride (B91410) dissociation. researchgate.net
Electron-withdrawing groups , conversely, retard the rate of solvolysis by decreasing the electron density on the aryl ring, thus strengthening the B-F bonds. researchgate.netnih.gov
In the case of this compound, the fluorine atom at the 4-position of the benzoyl group is a moderately electron-withdrawing group. This substituent effect is expected to enhance the stability of the compound in aqueous media compared to unsubstituted or electron-donating group-substituted analogs. This increased stability is a desirable characteristic for a bench-stable reagent. nih.gov
The table below summarizes the expected qualitative effects of different substituents on the reactivity of potassium aroyltrifluoroborates, based on established principles. researchgate.netnih.gov
| Substituent at 4-position | Electronic Effect | Expected Rate of Solvolysis | General Reactivity in Cross-Coupling |
| -OCH₃ | Electron-donating | Faster | Potentially higher, but stability is lower |
| -CH₃ | Electron-donating | Faster | Potentially higher, but stability is lower |
| -H | Neutral | Baseline | Standard |
| -F | Electron-withdrawing | Slower | More stable, controlled reactivity |
| -CF₃ | Strongly Electron-withdrawing | Much Slower | Highly stable, may require more forcing conditions |
| -NO₂ | Strongly Electron-withdrawing | Much Slower | Highly stable, may require more forcing conditions |
Mechanistic Investigations of Cross-Coupling Reactions
This compound and related acyltrifluoroborates are valuable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura reaction involving organotrifluoroborates consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex, forming a Pd(II) species. nih.gov
Transmetalation : This is a crucial step where the organic group is transferred from the boron atom to the palladium center. For organotrifluoroborates, this step is believed to proceed via an intermediate where one or more fluoride ions on the boron are replaced by hydroxyl groups, forming a boronate species. This is why the presence of a base and water is often critical. researchgate.net The resulting organopalladium(II) complex now bears both organic partners.
Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the desired product (a ketone in the case of acyltrifluoroborates) and regenerates the Pd(0) catalyst. nih.gov
While this compound has been noted to be a challenging coupling partner in some instances nih.gov, the development of specialized ligands and reaction conditions has enabled its successful use. For example, chemoselective Suzuki-Miyaura couplings have been developed where the acyltrifluoroborate moiety remains intact while a reaction occurs at another site on the molecule.
Radical Processes Involving Trifluoroborate Species (e.g., Atom-Transfer Radical Addition)
In addition to their use in traditional cross-coupling reactions, potassium trifluoroborates have emerged as versatile precursors for carbon-centered radicals under photoredox catalysis conditions. nih.govthieme-connect.comnih.gov The trifluoroborate group can be oxidized via a single-electron transfer (SET) to generate a radical species.
For instance, in photoredox-catalyzed radical-radical coupling reactions, an excited photocatalyst can oxidize the trifluoroborate, leading to the formation of an acyl radical. This transient radical can then couple with another radical species present in the reaction mixture. nih.gov A proposed mechanism involves the excitation of a photocatalyst by visible light, which then oxidizes the trifluoroborate to generate the radical. nih.gov
Atom-Transfer Radical Addition (ATRA) is another important radical process. Studies have shown that α-boryl radicals derived from potassium alkyltrifluoroborates exhibit high reactivity in the halogen atom abstraction step of ATRA reactions. frontierspecialtychemicals.comnih.govfigshare.com This high reactivity, when compared to radicals generated from alkylboronic acid pinacol (B44631) esters, makes potassium trifluoroborates particularly effective in these transformations. frontierspecialtychemicals.comnih.gov While these studies have primarily focused on alkyltrifluoroborates, the underlying principles suggest that acyltrifluoroborates like this compound could also participate in analogous radical processes, generating acyl radicals that could engage in ATRA or other radical-mediated transformations.
Vi. Applications in Organic Synthesis and Catalysis
Role as Nucleophilic Partners in Cross-Coupling Reactions
Potassium organotrifluoroborates have emerged as a significant class of nucleophilic boron reagents for cross-coupling reactions. nih.gov Their tetracoordinate nature provides a stable form of boronic acids that can withstand a range of synthetic conditions. researchgate.net The reactivity of the carbon-boron bond can be revealed under the specific conditions required for cross-coupling. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and the use of potassium organotrifluoroborates as coupling partners represents a significant advancement. nih.gov Unlike traditional boronic acids, which can be prone to side reactions like protodeboronation, potassium trifluoroborates exhibit enhanced stability. orgsyn.orgorgsyn.org This stability allows for the use of near-stoichiometric amounts of the nucleophilic reagent. scispace.com
Potassium acyltrifluoroborates (KATs), including the 4-fluorobenzoyl derivative, are part of this class of advanced reagents. Research has demonstrated that various potassium organotrifluoroborates are effective coupling partners in Suzuki-Miyaura reactions with a broad range of electrophiles. nih.govorganic-chemistry.org These reagents are generally air-stable, nonhygroscopic, and easy to handle, making them superior alternatives to other organometallic species. organic-chemistry.org The development of protocols using these stable reagents has expanded the scope and practicality of Suzuki-Miyaura couplings in complex molecule synthesis. nih.gov
Potassium organotrifluoroborates have proven to be highly effective nucleophiles for coupling with a wide array of aryl and alkenyl electrophiles. researchgate.net Palladium-catalyzed systems are commonly employed to facilitate these transformations. For instance, potassium alkenyltrifluoroborates readily couple with aryl and heteroaryl halides and triflates, demonstrating tolerance for various functional groups in both coupling partners. nih.gov The reactions are often stereospecific concerning the configuration of the alkenyltrifluoroborate. nih.gov
Similarly, potassium vinyltrifluoroborate has been successfully coupled with numerous aryl and heteroaryl electrophiles. nih.govorganic-chemistry.org The scope extends to heteroaryltrifluoroborates, which can be coupled to both aryl and heteroaryl halides in good to excellent yields, providing an efficient method for installing heterocyclic motifs. scispace.com The general conditions developed for these reactions highlight the versatility of the trifluoroborate functional group as a nucleophilic partner.
| Electrophile Class | Specific Examples | Reference |
|---|---|---|
| Aryl Halides | Aryl chlorides, bromides (electron-rich and electron-poor) | nih.govorganic-chemistry.org |
| Heteroaryl Halides | Heteroaryl chlorides, bromides | nih.govorganic-chemistry.orgnih.gov |
| Aryl Triflates | Various substituted aryl triflates | nih.gov |
| Alkenyl Halides | Alkenyl bromides | researchgate.netorganic-chemistry.org |
| Arenediazonium Salts | Used in early vinylation reactions | nih.gov |
Advantages of Potassium Trifluoro(4-fluorobenzoyl)borate as a Synthetic Reagent
The utility of this compound and related organotrifluoroborates stems from several key advantages over other organoboron compounds, such as boronic acids and their esters. nih.gov
One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability. orgsyn.org Most are crystalline solids that are indefinitely stable to both air and moisture, allowing for long-term storage without degradation. nih.govresearchgate.netnih.gov This contrasts sharply with boronic acids, which can dehydrate to form boroxines, leading to uncertainty in stoichiometry, and are more susceptible to protodeboronation under certain conditions. orgsyn.org The ease of handling and bench-top stability of trifluoroborate salts simplify their use in synthetic protocols. orgsyn.orgorgsyn.orgorganic-chemistry.org While they possess these advantages, their solubility can be limited in some apolar organic solvents. orgsyn.orgorgsyn.org
This compound and its congeners exhibit excellent compatibility with a wide range of functional groups. orgsyn.org Synthetic methods for preparing potassium acyltrifluoroborates (KATs) tolerate moieties such as alkenes, esters, halides, and nitriles. osti.govchemrxiv.org During cross-coupling reactions, functional groups like aldehydes, ketones, and nitro groups on the coupling partners are also well-tolerated. organic-chemistry.org This broad compatibility allows for the application of these reagents in the later stages of complex molecule synthesis without the need for extensive protecting group strategies. nih.gov
Catalytic Applications Involving Trifluoroborate Intermediates
Beyond their role as stable nucleophiles in traditional cross-coupling, potassium trifluoroborates can serve as precursors to radical intermediates in catalytic processes. nih.gov In the field of photoredox catalysis, they have been employed as radical precursors under oxidative conditions to generate carbon-centered radicals. nih.gov
For example, a dual catalytic system combining N-heterocyclic carbene (NHC) and photoredox catalysis enables the coupling of alkyl trifluoroborates with acyl fluorides. nih.govrsc.org In the proposed mechanism, the excited state of a photocatalyst oxidizes the trifluoroborate, generating a radical species. nih.govnih.gov This radical then engages with an acyl azolium intermediate, formed from the NHC catalyst and the acyl fluoride (B91410), to ultimately form a ketone product. nih.govrsc.org This type of transformation showcases the expanding utility of trifluoroborates in novel, metal-free catalytic cycles where they participate as key intermediates. nih.gov
Iridium-Catalyzed Hydrogenation of Trifluoroborate-Iminiums
The iridium-catalyzed hydrogenation of trifluoroborate-iminiums represents a significant advancement in the synthesis of α-aminoboronic acid derivatives. A series of structurally diverse benzyl-protected trifluoroborate-ammoniums have been prepared in good to high yields through the efficient hydrogenation of the corresponding trifluoroborate-iminiums using Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆). researchgate.net This method's broad substrate scope, operational simplicity, and efficiency highlight its potential for creating libraries of α-aminoboronic acid derivatives for applications in medicinal chemistry. researchgate.net
Initial explorations into an asymmetric approach revealed a correlation between the E/Z-isomer ratio of the trifluoroborate-iminium substrate and the resulting enantioselectivity. researchgate.net While an asymmetric approach for benzyl-protected trifluoroborate-iminiums (Bn-TIMs) was not successfully developed due to challenges with E/Z-isomerism, the racemic hydrogenation proceeded smoothly. nih.gov
In a related development, the highly efficient and enantioselective hydrogenation of primary trifluoroborate-iminiums (pTIMs) has been achieved using a Ruthenium-based catalyst, [(R,R)-TethTsDpen-RuCl], providing chiral primary trifluoroborate-ammoniums (pTAMs). nih.govrsc.org These pTIMs are readily prepared in excellent yields from potassium acyltrifluoroborates, including derivatives like this compound. nih.govrsc.org This two-step process, involving the formation of pTIMs followed by asymmetric hydrogenation, offers a direct route to valuable chiral α-aminoboronic acid precursors. rsc.org
Table 1: Selected Substrates and Yields for the Hydrogenation of Trifluoroborate-Iminiums Note: This table is a representative example based on the available literature and may not exclusively feature the 4-fluorobenzoyl substrate.
| Acyltrifluoroborate Precursor | Iminium Substrate | Catalyst System | Product | Yield (%) |
| Potassium (benzoyl)trifluoroborate | N-benzyl benzimidoyl trifluoroborate | Crabtree's Catalyst | N-benzyl-1-phenylmethanamine trifluoroborate | High |
| Potassium (4-methoxybenzoyl)trifluoroborate | N-benzyl-4-methoxybenzimidoyl trifluoroborate | Crabtree's Catalyst | N-benzyl-1-(4-methoxyphenyl)methanamine trifluoroborate | High |
| Potassium (cyclohexanecarbonyl)trifluoroborate | N-benzyl cyclohexanecarboximidoyl trifluoroborate | Crabtree's Catalyst | N-benzyl-1-cyclohexylmethanamine trifluoroborate | Good |
| Potassium (isobutyryl)trifluoroborate | N-benzyl isobutyrimidoyl trifluoroborate | Crabtree's Catalyst | N-benzyl-2-methyl-1-propanamine trifluoroborate | Good |
Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds
The copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of β-boryl carbonyl compounds. This reaction has been developed to utilize tetrahydroxydiborane, which provides direct and efficient access to the corresponding β-trifluoroborato carbonyl compounds upon treatment with KHF₂. nih.govrsc.org This approach is applicable to a wide range of substrates, including α,β-unsaturated amides, esters, and ketones, converting them into β-trifluoroboratoamides, -esters, and -ketones in good to excellent yields. nih.govrsc.org
The use of tetrahydroxydiborane is advantageous as it is an atom-economical source of boron and simplifies purification, avoiding issues associated with the removal of pinacol (B44631) from reactions using bis(pinacolato)diboron (B136004). rsc.org The reaction is typically catalyzed by a copper(I) source, such as copper(I) chloride, in the presence of a suitable phosphine (B1218219) ligand and a base. acs.orgnih.gov The process is believed to proceed through a copper-boryl intermediate which undergoes conjugate addition to the α,β-unsaturated system, followed by protonolysis of the resulting copper enolate to yield the β-borylated product and regenerate the catalyst. nih.gov
Table 2: Substrate Scope in the Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds This table illustrates the versatility of the reaction with various carbonyl compounds, leading to precursors for potassium trifluoroborates.
| α,β-Unsaturated Substrate | Boron Source | Catalyst System | Product Type | Yield (%) |
| (E)-N-Cyclohexylbut-2-enamide | Tetrahydroxydiborane | CuCl/CyJohnPhos/NaOt-Bu | β-Trifluoroboratoamide | 95 |
| N,N-Dibenzylcinnamamide | Tetrahydroxydiborane | CuCl/CyJohnPhos/NaOt-Bu | β-Trifluoroboratoamide | 89 |
| Methyl crotonate | Tetrahydroxydiborane | CuCl/CyJohnPhos/NaOt-Bu | β-Trifluoroboratoester | 85 |
| Cyclohex-2-en-1-one | Tetrahydroxydiborane | CuCl/CyJohnPhos/NaOt-Bu | β-Trifluoroboratokeone | 90 |
Strategic Incorporation into Complex Molecular Architectures
Potassium organotrifluoroborates, including acyl derivatives like this compound, are exceptionally stable and versatile building blocks for the construction of complex molecular architectures. nih.govresearchgate.net Their stability to air and moisture, coupled with their unique reactivity, makes them superior to many other organoboron reagents in complex synthesis. nih.gov
A primary application of these compounds is in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org The trifluoroborate group serves as a masked form of a boronic acid, which can be unveiled under the reaction conditions to participate in catalytic cycles for the formation of new carbon-carbon bonds. researchgate.net This allows for the coupling of the organic fragment of the trifluoroborate salt with a wide range of aryl and vinyl halides or triflates, enabling the synthesis of complex biaryls, styrenes, and other conjugated systems. The 4-fluorobenzoyl moiety, for instance, can be incorporated into a larger molecule through such a coupling strategy.
Furthermore, the acyltrifluoroborate functionality itself can be a precursor to other functional groups. As detailed in section 6.3.1, they can be converted to trifluoroborate-iminiums, which then act as precursors to chiral α-aminoboronic acids. nih.gov These α-aminoboronic acids are key components in several complex, biologically active molecules, including the anti-cancer drugs bortezomib (B1684674) and ixazomib. nih.gov The synthesis of these drugs highlights the strategic importance of potassium acyltrifluoroborates in accessing complex and medicinally relevant molecular architectures. nih.gov
Vii. Future Directions and Emerging Research Avenues
Exploration of Novel Reaction Methodologies
The unique reactivity of the acyltrifluoroborate moiety opens doors to the exploration of new chemical transformations. While the synthesis of Potassium trifluoro(4-fluorobenzoyl)borate has been established, future research is poised to expand its utility in novel reaction methodologies.
One of the most significant recent advancements in KAT chemistry is the development of the KAT ligation , a rapid and chemoselective amide bond-forming reaction between KATs and hydroxylamines. This reaction proceeds under mild, aqueous conditions, even with equimolar amounts of reactants, making it a powerful tool for bioconjugation and peptide synthesis. The reaction is orthogonal to other common ligation techniques, such as thiol-Michael additions and strain-promoted alkyne-azide cycloadditions. lookchem.com Future work will likely focus on expanding the scope of the KAT ligation using this compound for the synthesis of complex biomolecules and antibody-drug conjugates.
Another promising avenue is the development of new chemoselective cross-coupling reactions . Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and recent studies have demonstrated the feasibility of late-stage diversification of arenes bearing KAT functionalities. lookchem.com This allows for the rapid synthesis of diverse libraries of KAT-containing molecules. Future research may explore the use of this compound in novel dual-catalysis systems, for instance, combining photoredox and N-heterocyclic carbene (NHC) catalysis for the cross-coupling of alkyl trifluoroborates with acid fluorides.
The reaction of KATs with amines to form stable zwitterionic trifluoroborate-iminiums (TIMs) has also opened up new synthetic possibilities. These TIMs can be further transformed into valuable α-aminotrifluoroborates and α-aminoboronic acids. The exploration of the reactivity of TIMs derived from this compound could lead to new methods for the synthesis of novel α-amino acid derivatives.
A summary of emerging reaction methodologies for potassium acyltrifluoroborates is presented in Table 1.
Table 1: Emerging Reaction Methodologies for Potassium Acyltrifluoroborates
| Methodology | Description | Potential Application for this compound |
|---|---|---|
| KAT Ligation | Rapid and chemoselective amide bond formation with hydroxylamines in aqueous media. | Bioconjugation, synthesis of peptides and proteins, development of antibody-drug conjugates. |
| Chemoselective Cross-Coupling | Late-stage functionalization of KAT-containing arenes via Pd-catalyzed reactions. lookchem.com | Rapid generation of compound libraries for drug discovery and materials science. |
| Trifluoroborate-iminium (TIM) Chemistry | Formation of stable zwitterionic intermediates from KATs and amines, leading to α-aminoboronic acids. | Synthesis of novel α-amino acid derivatives and other nitrogen-containing compounds. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. For this compound, advanced computational modeling can play a crucial role in predicting optimal synthetic routes and exploring its reactivity in novel reactions.
Future research in this area will likely focus on developing accurate computational models to predict the feasibility and selectivity of various synthetic pathways to and from this compound. For example, DFT calculations can be employed to study the transition states of key reaction steps, such as the oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. This can aid in the rational design of more efficient catalyst systems with improved functional group tolerance and higher yields.
Furthermore, computational models can be used to predict the properties of novel KAT derivatives. By systematically modifying the structure of this compound in silico, it is possible to screen for candidates with desired electronic and steric properties for specific applications. This predictive approach can significantly accelerate the discovery of new reagents and functional materials, reducing the need for extensive experimental screening.
Design of Next-Generation Trifluoroborate Reagents
The stability and unique reactivity of the acyltrifluoroborate group make it an excellent platform for the design of next-generation reagents with tailored functionalities. Building upon the core structure of this compound, researchers can develop new reagents with enhanced reactivity, selectivity, or utility in specific applications.
One area of focus is the development of bifunctional KAT reagents . These molecules would contain the acyltrifluoroborate moiety for specific ligations or cross-coupling reactions, along with another reactive handle for orthogonal chemical transformations. Such reagents would be invaluable for the construction of complex molecular architectures and for applications in chemical biology and materials science.
Another avenue is the design of novel KAT transfer reagents . The development of stable, soluble zwitterionic reagents has already simplified the one-step preparation of KATs from aryl and heteroaryl halides. Future research may lead to the creation of even more efficient and versatile KAT transfer reagents, potentially allowing for the direct conversion of carboxylic acids to acyltrifluoroborates under mild conditions.
The development of alkynone β-trifluoroborates as amine-specific biocompatible click reagents showcases the potential for designing novel trifluoroborate reagents with unique reactivity. These reagents exhibit high chemoselectivity for amines over thiols, a significant advantage in biological systems. Similar design principles could be applied to create derivatives of this compound with tailored reactivity profiles.
Potential in Supramolecular Chemistry and Material Science Applications
The robust nature and unique reactivity of potassium acyltrifluoroborates make them attractive building blocks for applications in supramolecular chemistry and materials science. lookchem.com The ability of the acyltrifluoroborate group to participate in dynamic covalent chemistry opens up possibilities for the construction of self-assembling systems and responsive materials.
Recent research has demonstrated the synthesis of polymers containing KATs and their use in post-polymerization modifications . Monomers bearing trifluoroborate iminiums (TIMs) can be polymerized via atom-transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT), followed by conversion to the corresponding KAT-containing polymers. These polymers can then undergo rapid and efficient conjugation, even under dilute aqueous conditions, to form block copolymers or to attach bioactive molecules. This methodology could be applied to create novel materials with tailored properties using this compound as a key building block.
The potential for KATs to form dynamic covalent bonds , such as in the reversible formation of KAT-nitrones from KATs and hydroxylamines, is another exciting area of research. This dynamic chemistry could be harnessed for the creation of self-healing materials, adaptive hydrogels, and other functional supramolecular assemblies. The specific electronic properties of the 4-fluorobenzoyl group in this compound may influence the kinetics and equilibrium of such dynamic systems, offering a handle for fine-tuning material properties.
The use of organotrifluoroborates in the synthesis of functional materials, such as organic electronics and molecular probes, is an expanding field. The ease of incorporating the trifluoroborate moiety into complex organic frameworks makes it a valuable tool for materials design. Future research will likely explore the incorporation of this compound into conjugated polymers and other functional materials to modulate their electronic and photophysical properties.
A summary of potential applications in supramolecular chemistry and material science is presented in Table 2.
Table 2: Potential Applications in Supramolecular Chemistry and Material Science
| Application Area | Description | Relevance of this compound |
|---|---|---|
| Polymer Synthesis and Modification | Incorporation of KATs into polymers for post-polymerization ligation and conjugation. | Creation of block copolymers, functionalized polymers, and biocompatible materials. |
| Dynamic Covalent Chemistry | Use of reversible reactions involving the acyltrifluoroborate group to form dynamic systems. | Development of self-healing materials, responsive hydrogels, and adaptive supramolecular assemblies. |
| Functional Materials | Incorporation into organic electronic materials, molecular probes, and other functional systems. | Modulation of electronic and photophysical properties of materials. |
Q & A
Q. What are the standard synthetic protocols for Potassium trifluoro(4-fluorobenzoyl)borate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves reacting 4-fluorobenzoyl derivatives with boron trifluoride reagents under inert conditions. A representative procedure (adapted from alkynyl trifluoroborate syntheses) uses n-BuLi in dry THF at -78°C to deprotonate the substrate, followed by boronation with reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Yield optimization requires strict moisture exclusion (N₂ atmosphere), controlled stoichiometry (e.g., 2.2 equiv. n-BuLi), and slow addition of reagents to minimize side reactions. Post-synthesis purification via recrystallization (e.g., hot acetic acid) improves purity .
Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?
Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) is critical. For example:
- ¹H NMR (acetone-d₆): Aromatic protons from the 4-fluorobenzoyl group appear as doublets (δ 7.30–7.38 ppm, J = 8.0 Hz) and triplets (δ 7.06–7.14 ppm, J = 21.9 Hz) due to coupling with fluorine .
- ¹⁹F NMR : Two distinct signals for the trifluoroborate group (δ -135.1 ppm) and the aromatic fluorine (δ -115.9 ppm) confirm substitution .
- ¹¹B NMR : A quartet (δ -1.7 ppm, J = 32.4 Hz) verifies the trifluoroborate anion . Solvent choice (DMSO vs. acetone) affects chemical shifts, so consistency in conditions is essential for reproducibility .
Q. What are the key challenges in handling and storing this compound?
The compound is hygroscopic and sensitive to protic solvents. Storage under anhydrous conditions (argon or nitrogen atmosphere) at room temperature in desiccators is recommended. Decomposition risks increase in acidic or aqueous media, necessitating glovebox use for air-sensitive reactions .
Advanced Research Questions
Q. How does the electronic nature of the 4-fluorobenzoyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine substituent enhances the electrophilicity of the boron center, facilitating transmetalation in Suzuki-Miyaura couplings . Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives) show faster reaction kinetics but require milder bases (e.g., K₂CO₃) to avoid deboronation . DFT calculations can predict charge distribution effects on transition states .
Q. What computational methods are employed to predict the reactivity and stability of this compound?
Density Functional Theory (DFT) studies optimize geometry and calculate Frontier Molecular Orbitals (FMOs) to assess stability. For example:
Q. How can conflicting NMR data from different solvents be resolved during characterization?
Solvent-induced shifts arise from polarity differences. For example:
Q. What strategies mitigate decomposition during catalytic applications?
- Ligand design : Bulky ligands (e.g., SPhos) stabilize the boron center during palladium-catalyzed reactions.
- Low-temperature protocols : Reactions at -20°C reduce radical-mediated degradation pathways .
- Additives : Silver oxide (Ag₂O) scavenges free fluoride ions, preventing catalyst poisoning .
Methodological Considerations
- Synthetic Reproducibility : Adhere to strict anhydrous protocols; even trace moisture reduces yields by >30% .
- Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M]+ = 205.0113 for C₇H₅BF₃OS⁻) and rule out boroxine byproducts .
- Safety : Handle boron trifluoride precursors in fume hoods due to respiratory hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
